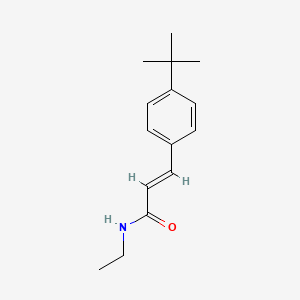

3-(4-tert-butylphenyl)-N-ethylacrylamide

Description

3-(4-tert-butylphenyl)-N-ethylacrylamide is an acrylamide derivative featuring a tert-butyl-substituted phenyl group at the β-position and an ethylamide moiety.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3,(H,16,17)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYNOHUOCQDZKH-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-tert-butylphenyl)-N-ethylacrylamide with structurally related acrylamides and aldehydes, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Steric and Electronic Effects: The tert-butyl group in this compound enhances steric hindrance and hydrophobicity compared to analogs like N-(4-chlorophenyl)-3-phenylacrylamide. This property may improve thermal stability in polymer matrices .

Synthetic Utility :

- Acrylamides with electron-withdrawing groups (e.g., bromine in N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide) show higher reactivity in Michael addition reactions compared to tert-butyl-substituted analogs .

- Methoxybenzyl-substituted acrylamides (e.g., 3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide) demonstrate superior solubility in polar aprotic solvents (e.g., THF, DCM) compared to ethylamide derivatives .

Toxicity and Regulatory Status :

- BMHCA and its stereoisomers are restricted under EU RoHS due to reproductive toxicity, whereas acrylamide derivatives like this compound lack such regulatory flags currently .

Table 2: Physicochemical Data Comparison

Research Implications and Gaps

- Polymer Science : The tert-butyl group’s bulkiness in this compound may reduce crystallinity in polyacrylamides, enhancing flexibility in materials like adhesives or coatings.

- Toxicology : While BMHCA analogs are toxicologically flagged, acrylamide derivatives require detailed metabolic studies to assess bioactivation risks.

- Synthetic Optimization : Evidence from N-benzyl acrylamide syntheses (e.g., acyl chloride-amine coupling ) suggests scalable routes for this compound.

Q & A

Q. What are the recommended synthetic routes for 3-(4-tert-butylphenyl)-N-ethylacrylamide, and how can reaction conditions be optimized?

The synthesis of acrylamide derivatives typically involves coupling reactions between activated carbonyl groups and amines. For this compound, a multi-step approach is recommended:

- Step 1 : Prepare the acryloyl chloride intermediate by reacting 3-(4-tert-butylphenyl)acrylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions.

- Step 2 : React the intermediate with ethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.

- Optimization : Use Schlenk-line techniques to exclude moisture, and monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference synthetic protocols for bisamide derivatives (e.g., temperature-controlled coupling and solvent selection) can guide yield improvements .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- 1H NMR : Confirm the presence of the tert-butyl singlet (~1.3 ppm), acrylamide protons (α,β-unsaturated system: δ 5.8–6.5 ppm), and ethyl group signals (N-CH₂-CH₃: δ 1.1–1.3 ppm triplet, δ 3.3–3.5 ppm quartet).

- LC-MS (ESI) : Validate molecular weight ([M+H]⁺ expected for C₁₅H₂₁NO: 231.16 g/mol) and monitor impurities.

- FT-IR : Identify acrylamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Cross-referencing with structurally similar compounds (e.g., bisamide derivatives) ensures accurate interpretation .

Q. What safety protocols are recommended when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for analogous acrylamides, which highlight risks of skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s biological activity and stability?

The tert-butyl group enhances:

- Lipophilicity : Increases membrane permeability, as observed in analogs like 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, which showed improved cellular uptake .

- Metabolic Stability : Steric hindrance from the bulky tert-butyl group reduces enzymatic degradation, extending half-life in biological systems.

- Target Binding : The hydrophobic moiety may interact with nonpolar pockets in proteins (e.g., kinases or apoptosis regulators). Computational docking studies paired with mutagenesis can validate these interactions.

Q. What methodologies are appropriate for evaluating its apoptotic effects in cancer cell lines?

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G2/M arrest, as demonstrated in HCC cell lines treated with structurally related acrylamides .

- Western Blot : Quantify apoptosis markers (e.g., cleaved PARP, caspase-3) and cell cycle regulators (e.g., p21, cyclin B1).

- Immunofluorescence : Visualize chromatin condensation and mitochondrial membrane potential loss using dyes like Hoechst 33342 and JC-1.

Normalize results to vehicle controls and include positive controls (e.g., staurosporine for apoptosis).

Q. How can researchers address discrepancies in biological activity data across studies?

- Variable Assay Conditions : Standardize cell culture media, serum concentration, and incubation time. For example, apoptosis assays in used 10% FBS and 48-hour exposure .

- Structural Analog Interference : Compare activity of the parent compound with derivatives (e.g., tert-butyl vs. methyl substituents) to isolate functional group contributions .

- Dose-Response Curves : Perform IC₅₀ determinations across multiple cell lines to assess selectivity.

Q. What strategies can modify the acrylamide backbone to enhance target specificity?

- Bioisosteric Replacement : Substitute the acrylamide’s β-carbon with electron-withdrawing groups (e.g., –CF₃) to modulate reactivity with thiols in proteins .

- Pro-drug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to reduce off-target effects.

- Conformational Restriction : Incorporate cyclic analogs (e.g., lactams) to pre-organize the molecule for target binding.

Q. How to design experiments to assess its interaction with cellular proteins?

- Pull-down Assays : Immobilize the compound on beads and incubate with cell lysates to capture binding partners, identified via mass spectrometry.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., Bcl-2 or tubulin).

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.